Collagenase inhibitor
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Overview
Description
Collagenase inhibitors are compounds that prevent the activity of collagenases, which are enzymes capable of breaking down collagen. Collagen is a primary structural protein found in the extracellular matrix of various connective tissues in the body. Collagenase inhibitors play a crucial role in maintaining the integrity of collagen and are used in various fields, including medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of collagenase inhibitors often involves complex organic synthesis techniques. One common method includes the use of peptide synthesis, where specific amino acid sequences are designed to inhibit collagenase activity. The reaction conditions typically involve controlled temperatures, pH levels, and the use of protective groups to ensure the correct formation of peptide bonds .
Industrial Production Methods: Industrial production of collagenase inhibitors may involve biotechnological approaches, such as recombinant DNA technology, where genes encoding the inhibitor are inserted into bacterial or yeast cells. These cells then produce the inhibitor in large quantities, which can be purified and used for various applications .
Chemical Reactions Analysis
Types of Reactions: Collagenase inhibitors can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates .
Major Products: The major products formed from these reactions depend on the specific inhibitor and the reaction conditions. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Collagenase inhibitors have a wide range of scientific research applications:
Chemistry: Used to study the structure and function of collagen and collagenases.
Biology: Employed in cell culture studies to prevent the degradation of collagen in the extracellular matrix.
Medicine: Used in the treatment of diseases involving excessive collagen breakdown, such as arthritis and certain skin conditions.
Industry: Applied in the leather industry to prevent the degradation of collagen during the tanning process
Mechanism of Action
Collagenase inhibitors work by binding to the active site of collagenases, preventing them from interacting with collagen. This binding can be competitive, where the inhibitor competes with collagen for the active site, or non-competitive, where the inhibitor binds to a different part of the enzyme, altering its structure and function. The molecular targets include the zinc ion in the active site of matrix metalloproteinases, which are a type of collagenase .
Comparison with Similar Compounds
Matrix Metalloproteinase Inhibitors: These inhibitors target a broader range of enzymes, including collagenases.
Tetracyclines: Antibiotics that also exhibit collagenase inhibitory activity.
Synthetic Peptides: Designed to mimic natural inhibitors of collagenases
Uniqueness: Collagenase inhibitors are unique in their specific ability to target and inhibit collagenases, making them highly valuable in applications where collagen integrity is crucial. Unlike broader-spectrum inhibitors, collagenase inhibitors provide targeted action with potentially fewer side effects .
Properties
Molecular Formula |
C15H29N3O4 |
---|---|
Molecular Weight |
315.41 g/mol |
IUPAC Name |
N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C15H29N3O4/c1-9(2)7-10(8-11(19)18-22)13(20)17-12(14(21)16-6)15(3,4)5/h9-10,12,22H,7-8H2,1-6H3,(H,16,21)(H,17,20)(H,18,19) |
InChI Key |
QRXOZHSEEGNRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.